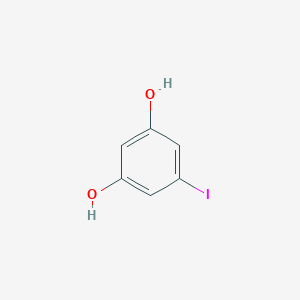

5-IODORESORCINOL

Description

BenchChem offers high-quality 5-IODORESORCINOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-IODORESORCINOL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUQDUNYLFCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346966 | |

| Record name | 5-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64339-43-1 | |

| Record name | 5-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of 5-Iodoresorcinol: Navigating Regioselectivity in Aromatic Substitution

Abstract

This technical guide provides an in-depth analysis of the synthesis of 5-iodoresorcinol (1,3-dihydroxy-5-iodobenzene). Direct electrophilic iodination of resorcinol is mechanistically unviable for producing the 5-iodo isomer due to the powerful ortho-, para-directing effects of the hydroxyl groups. This document elucidates the underlying principles of electrophilic aromatic substitution (EAS) that govern this regioselectivity and presents a robust, multi-step synthetic pathway to achieve the desired product. The proposed route proceeds via the diazotization of 3,5-dimethoxyaniline, followed by a Sandmeyer-type iodination and subsequent demethylation. This guide offers detailed mechanistic explanations, step-by-step experimental protocols, and field-proven insights for researchers, chemists, and professionals in drug development.

The Challenge: Regioselectivity in the Iodination of Resorcinol

Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound, making it exceptionally reactive toward electrophilic aromatic substitution.[1] The two hydroxyl (-OH) groups are strong activating substituents that donate electron density into the benzene ring through resonance (a +M effect). This enhanced nucleophilicity, however, is not uniform across the ring.

According to the principles of EAS, activating groups direct incoming electrophiles to the positions ortho and para to themselves. In resorcinol, both hydroxyl groups activate the following positions:

-

C2: Ortho to both C1-OH and C3-OH.

-

C4: Ortho to C3-OH and para to C1-OH.

-

C6: Ortho to C1-OH and para to C3-OH.

The C5 position is meta to both hydroxyl groups and therefore does not benefit from this resonant electron enrichment. Consequently, direct electrophilic attack at C5 is electronically disfavored. Experimental evidence confirms that the direct iodination of resorcinol with reagents like molecular iodine or iodine monochloride yields a mixture of 2-iodoresorcinol, 4-iodoresorcinol, and poly-iodinated products such as 4,6-diiodoresorcinol.[2] Achieving substitution at the C5 position requires a more nuanced synthetic strategy that circumvents this inherent regiochemical barrier.

Caption: Overall synthetic workflow from 3,5-dimethoxyaniline to 5-iodoresorcinol.

Mechanistic Breakdown and Experimental Protocols

Step 1: Diazotization of 3,5-Dimethoxyaniline

Causality and Mechanism: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry. The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) generated attacks the nucleophilic amine. The resulting intermediate undergoes a series of proton transfers and water elimination to form the highly valuable aryl diazonium salt. This process must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dimethoxyaniline in an aqueous solution of hydrochloric acid (e.g., 3 M HCl).

-

Cool the resulting solution to 0–5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in cold water.

-

Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper, which will turn blue).

-

The resulting solution containing the 3,5-dimethoxybenzene diazonium chloride is kept cold and used immediately in the next step.

Step 2: Sandmeyer-Type Iodination

Causality and Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group as it departs as stable dinitrogen gas (N₂). In the presence of an iodide salt, such as potassium iodide (KI), the diazonium salt undergoes a substitution reaction. Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination proceeds readily upon mixing, as the iodide ion itself is a sufficiently strong nucleophile and reducing agent to initiate the radical-based mechanism that leads to the formation of the C-I bond.

Experimental Protocol:

-

In a separate beaker, prepare a concentrated aqueous solution of potassium iodide (KI).

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring.

-

Effervescence (release of N₂ gas) will be observed. The reaction is often accompanied by the formation of a dark-colored precipitate or oil, which is the crude 1-iodo-3,5-dimethoxybenzene.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Extract the crude product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Step 3: Demethylation to 5-Iodoresorcinol

Causality and Mechanism: Aryl methyl ethers are robust but can be cleaved using strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. The Lewis acidic boron atom coordinates to the ether oxygen, forming an oxonium intermediate. This coordination polarizes the C-O bond, making the methyl carbon susceptible to nucleophilic attack by a bromide ion released from another molecule of BBr₃. This Sₙ2-type displacement cleaves the methyl group, and subsequent aqueous workup hydrolyzes the resulting boron-oxygen bonds to liberate the free phenols.

Experimental Protocol:

-

Dissolve the 1-iodo-3,5-dimethoxybenzene from Step 2 in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 2.2-2.5 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to ice water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the final product, 5-iodoresorcinol, into an appropriate organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-iodoresorcinol can be purified by recrystallization or column chromatography to yield the final product.

Data and Process Summary

The following table provides a summary of the reagents and typical conditions for the synthesis of 5-iodoresorcinol.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Diazotization | 3,5-dimethoxyaniline, NaNO₂, HCl | Water | 0–5 °C | ~95% (in solution) |

| 2 | Iodination | Diazonium salt solution, KI | Water | 0 °C to RT | 70–85% |

| 3 | Demethylation | 1-iodo-3,5-dimethoxybenzene, BBr₃ | Dichloromethane | -78 °C to RT | 80–95% |

Conclusion

The synthesis of 5-iodoresorcinol is a prime example of how fundamental principles of organic chemistry can be applied to overcome regiochemical challenges. While direct electrophilic attack on the resorcinol nucleus is unsuitable for producing the 5-iodo isomer, a logical, multi-step sequence provides an effective solution. By starting with 3,5-dimethoxyaniline, protecting the hydroxyl groups as methyl ethers, and using a Sandmeyer-type reaction to install the iodo substituent, the desired isomer can be reliably accessed. The final demethylation step then furnishes the target molecule. This guide provides the mechanistic rationale and practical protocols necessary for the successful laboratory synthesis of this valuable chemical intermediate.

References

- The Mechanism of the Iodination of Phenols. (n.d.). J. Am. Chem. Soc.

-

Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Retrieved from [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. Retrieved from [Link]

-

Iodination of phenol. (n.d.). Technical University of Denmark. Retrieved from [Link]

-

Torssell, K. B. G., & Thomsen, I. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542. Retrieved from [Link]

-

Weitl, F. L. (1976). Regiospecific 2,4-diiodination of resorcinol with nascent iodine. The Journal of Organic Chemistry, 41(11), 2044–2045. Retrieved from [Link]

-

Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? (2021). Stack Exchange. Retrieved from [Link]

-

Moreno-Mañas, M., et al. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417-421. Retrieved from [Link]

-

Iodine monochloride. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Spectroscopic Profile of 5-Iodoresorcinol: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-iodoresorcinol (1,3-dihydroxy-5-iodobenzene), a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

5-Iodoresorcinol possesses a simple yet informative aromatic structure. The strategic placement of the iodine atom and two hydroxyl groups on the benzene ring gives rise to a distinct spectroscopic fingerprint. This guide will delve into the predicted spectral data to provide a comprehensive understanding of its molecular features.

Figure 1: Molecular Structure of 5-Iodoresorcinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following data is based on validated prediction models.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-iodoresorcinol is predicted to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The symmetry of the molecule simplifies the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for 5-Iodoresorcinol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 2H | -OH |

| ~7.1 | Triplet | 1H | H-2 |

| ~6.6 | Doublet | 2H | H-4, H-6 |

Disclaimer: Predicted data from various NMR prediction tools.

The broad singlet for the hydroxyl protons is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic region is predicted to show a triplet for the proton at the 2-position, flanked by two hydroxyl groups, and a doublet for the two equivalent protons at the 4 and 6-positions, which are adjacent to the iodine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Iodoresorcinol

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-1, C-3 |

| ~118 | C-4, C-6 |

| ~110 | C-2 |

| ~95 | C-5 |

Disclaimer: Predicted data from various NMR prediction tools.[1]

The carbons bearing the hydroxyl groups (C-1 and C-3) are expected to be the most downfield-shifted. The carbon attached to the iodine atom (C-5) is predicted to be significantly shielded. The remaining aromatic carbons will appear at intermediate chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-iodoresorcinol is expected to be dominated by absorptions from the O-H and C-O bonds of the hydroxyl groups and the vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 5-Iodoresorcinol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1480 - 1440 | Medium | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| ~850 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-I stretch |

Disclaimer: Predicted data from various IR prediction tools.[2]

The broad and intense O-H stretching band is a key feature, indicative of intermolecular hydrogen bonding. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1620-1440 cm⁻¹ region. A strong C-O stretching absorption is also expected. The C-I stretch is predicted to appear in the low-frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-iodoresorcinol, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for 5-Iodoresorcinol

| m/z | Proposed Fragment |

| 236 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 109 | [M - I]⁺ |

| 81 | [C₆H₅O]⁺ |

Disclaimer: Fragmentation pattern is a logical prediction based on chemical principles.

The molecular ion peak at m/z 236 would confirm the molecular weight of the compound. A prominent peak at m/z 127 corresponding to the iodine cation is expected due to the relatively weak C-I bond. Loss of the iodine atom from the molecular ion would result in a fragment at m/z 109. Further fragmentation of the aromatic ring could lead to smaller charged species.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of 5-Iodoresorcinol.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide. These represent standard operating procedures and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-iodoresorcinol.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Spectroscopy:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-170 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 5-iodoresorcinol sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Acquisition

-

Sample Introduction (Electron Ionization - EI):

-

Prepare a dilute solution of 5-iodoresorcinol in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to induce volatilization into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-iodoresorcinol. The detailed analysis of the predicted NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for scientists and researchers. While predicted data offers a strong foundation for understanding the spectroscopic properties of this compound, experimental verification remains the gold standard for definitive structural elucidation and quality assessment.

References

- Thomsen, I., & Torssell, K. (1988). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica, 42, 303-308.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

Sources

Solubility of 5-iodoresorcinol in different solvents

An In-Depth Technical Guide to the Solubility of 5-Iodoresorcinol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-iodoresorcinol (C₆H₅IO₂), a key intermediate in pharmaceutical synthesis and chemical research. While quantitative solubility data is scarce in published literature, this document synthesizes foundational chemical principles, comparative data from its parent compound resorcinol, and established knowledge of halogenated phenols to build a robust solubility profile. We present the theoretical underpinnings of its solubility, including the interplay of hydrogen bonding and lipophilicity, and provide a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of 5-iodoresorcinol's behavior in various solvent systems to facilitate formulation, reaction optimization, and purification processes.

Introduction to 5-Iodoresorcinol

5-Iodoresorcinol is an aromatic organic compound and a halogenated derivative of resorcinol. Structurally, it is a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and an iodine atom at position 5.[1] This substitution pattern imparts a unique combination of physicochemical properties that are critical to its application. The presence of polar hydroxyl groups allows for hydrogen bonding, while the large, nonpolar iodo-substituent significantly increases its molecular weight and lipophilicity compared to its parent compound, resorcinol.[2][3] Understanding the solubility of this molecule is paramount for its effective use in multi-step organic syntheses and for the development of drug delivery systems where bioavailability is often intrinsically linked to solubility.[4][5]

Table 1: Physicochemical Properties of 5-Iodoresorcinol

| Property | Value | Source |

| Molecular Formula | C₆H₅IO₂ | [1][6] |

| Molecular Weight | 236.01 g/mol | [1][6] |

| Appearance | Solid | [6] |

| pKa (Predicted) | 8.60 ± 0.10 | [6] |

| Boiling Point (Predicted) | 325.6 ± 12.0 °C | [6] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7] For 5-iodoresorcinol, its solubility is a nuanced balance between the polar character of its hydroxyl groups and the nonpolar character of its iodo-benzene ring.

2.1 Role of Hydroxyl Groups and Hydrogen Bonding The two hydroxyl groups on the resorcinol backbone are capable of acting as both hydrogen bond donors and acceptors.[3] This allows for strong interactions with polar protic solvents like water, ethanol, and methanol. The parent compound, resorcinol, is highly soluble in water (110 g/100 mL at 20°C) precisely because of these extensive hydrogen bonding capabilities.[8][9]

2.2 Impact of Iodine Substitution The introduction of an iodine atom at the 5-position has two primary effects on solubility:

-

Increased Lipophilicity: The large, nonpolar iodine atom significantly increases the nonpolar surface area of the molecule. This enhances van der Waals interactions with nonpolar and moderately polar aprotic solvents.

-

Decreased Water Solubility: The addition of a halogen atom to a phenol generally causes a drop in aqueous solubility.[2] The bulky iodine atom disrupts the optimal hydrogen bonding network with water molecules that resorcinol enjoys, thereby reducing its solubility in aqueous media.

This dual nature suggests that 5-iodoresorcinol will exhibit moderate solubility in a range of solvents, being more soluble in polar organic solvents than in either pure water or purely nonpolar aliphatic solvents.

Caption: Key molecular features governing 5-iodoresorcinol solubility.

Solubility Profile of 5-Iodoresorcinol

3.1 Qualitative Solubility Data Based on available chemical supplier information, the following qualitative solubility has been reported.

Table 2: Qualitative Solubility of 5-Iodoresorcinol

| Solvent | Type | Solubility | Source |

| Methanol | Polar Protic | Soluble | [6] |

| Ethyl Acetate | Polar Aprotic | Soluble | [6] |

| Water | Polar Protic | Predicted to be sparingly soluble to slightly soluble | [2][4] |

| Chloroform | Nonpolar | Predicted to be sparingly soluble (parent compound is insoluble) | [8] |

Causality: The solubility in methanol is expected due to its ability to form hydrogen bonds with the hydroxyl groups.[6] Ethyl acetate, a polar aprotic solvent, effectively solvates the molecule through dipole-dipole interactions without the steric hindrance that water might present. The predicted low water solubility stems from the disruptive effect of the large iodine atom on the hydrogen-bonding network.[2]

Experimental Determination of Solubility (Shake-Flask Method)

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.

4.1 Objective To determine the saturation solubility of 5-iodoresorcinol in a selected solvent at a controlled temperature (e.g., 25°C).

4.2 Materials and Equipment

-

5-Iodoresorcinol (purity >95%)

-

High-purity grade solvent of interest

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

4.3 Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 5-iodoresorcinol to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus. For most crystalline compounds, 48-72 hours is adequate.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow solid particles to settle. Subsequently, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the supernatant from the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals. Dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated analytical range.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Calculate the concentration of 5-iodoresorcinol in the original saturated solution by back-calculation, accounting for all dilution factors.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Experimental workflow for the shake-flask solubility determination.

Applications and Significance in Drug Development

A thorough understanding of 5-iodoresorcinol's solubility is not merely academic; it has profound practical implications:

-

Reaction Chemistry: In synthetic processes, solvent selection is critical for optimizing reaction rates, yield, and purity. Knowing the solubility allows chemists to maintain the reactant in the solution phase and avoid precipitation.[4]

-

Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing effective crystallization protocols to purify the final compound.[10]

-

Preformulation Studies: For any derivative of 5-iodoresorcinol intended as an active pharmaceutical ingredient (API), solubility is a master variable. It directly influences dissolution rate and, consequently, bioavailability. Poor aqueous solubility is a major hurdle in drug development that must be addressed early.[5]

Conclusion

5-iodoresorcinol presents a classic case of balanced solubility, driven by the hydrophilic hydroxyl groups and the lipophilic iodo-substituent. While it demonstrates good solubility in polar organic solvents like methanol and ethyl acetate, its aqueous solubility is predicted to be significantly lower than its parent, resorcinol. This guide provides the theoretical framework to understand this behavior and a robust experimental protocol to quantify it. For professionals in drug development and chemical synthesis, generating this empirical data is a critical step toward the successful application and formulation of 5-iodoresorcinol and its derivatives.

References

-

Water solubility and partitioning behavior of brominated phenols - Oxford Academic. (n.d.). Retrieved from [Link]

-

Why is resorcinol soluble in water and ether? - Quora. (2018). Retrieved from [Link]

-

Adsorption of catechol, resorcinol, hydroquinone, and their derivatives: a review. (n.d.). Retrieved from [Link]

-

Resorcinol - Wikipedia. (n.d.). Retrieved from [Link]

-

Resorcinol - Sciencemadness Wiki. (2020). Retrieved from [Link]

-

Solubility and Distribution Phenomena. (n.d.). Retrieved from [Link]

-

Resorcinol: Structure & Properties | PDF | Ketone | Solubility - Scribd. (n.d.). Retrieved from [Link]

-

Solubility: The Important Phenomenon in Pharmaceutical Analysis | Open Access Journals. (2022). Retrieved from [Link]

-

Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]

-

Factors Affecting Solubility | PPT - Slideshare. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. academic.oup.com [academic.oup.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. rroij.com [rroij.com]

- 6. 5-Iodoresorcinol CAS#: 64339-43-1 [m.chemicalbook.com]

- 7. Factors Affecting Solubility | PPT [slideshare.net]

- 8. Resorcinol - Wikipedia [en.wikipedia.org]

- 9. Resorcinol - Sciencemadness Wiki [sciencemadness.org]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

Discovery and history of 5-iodoresorcinol

An In-depth Technical Guide to 5-Iodoresorcinol: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 5-iodoresorcinol, a halogenated derivative of resorcinol. It delves into the historical context of its parent molecule, resorcinol, and the challenges associated with the regioselective iodination of such an activated aromatic system. The guide details synthetic methodologies, reaction mechanisms, physicochemical properties, and key applications in organic synthesis and medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, supported by authoritative references and detailed experimental protocols.

Introduction: The Resorcinol Framework

Resorcinol, or benzene-1,3-diol, is a highly versatile phenolic compound first prepared by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth in 1864.[1] It is a white, water-soluble solid that serves as a crucial precursor in the synthesis of a vast array of organic compounds, from pharmaceuticals and antiseptics to dyes and plastics.[2][3] The two hydroxyl groups on the benzene ring at the meta-position significantly activate the ring towards electrophilic substitution. This high reactivity, directed to the ortho and para positions (positions 2, 4, and 6), makes resorcinol an important building block but also presents a challenge in achieving selective substitution.[4]

The electronic properties of resorcinol are governed by the strong +M (mesomeric) effect of the hydroxyl groups, which greatly outweighs their -I (inductive) effect. This results in a highly electron-rich aromatic nucleus, primed for reaction with electrophiles.[4] This inherent reactivity is the foundation for the synthesis of its derivatives, including the iodo-substituted analogues.

The Iodination of Resorcinol: A Historical Perspective

The introduction of an iodine atom onto the resorcinol scaffold has been a topic of study for many years. However, the early literature on the preparation of specific mono-iodoresorcinol isomers was often confusing and lacked clear, reproducible procedures.[5] The high reactivity of the resorcinol ring often leads to mixtures of products, including di- and tri-iodinated species, and rearrangements under acidic conditions.[5]

For instance, the direct iodination of resorcinol can yield 2-iodoresorcinol, 4-iodoresorcinol, and various di- and tri-iodinated products depending on the reaction conditions.[4] The challenge for synthetic chemists has been to develop methods that can selectively target a specific position on the ring. The development of regioselective synthetic routes was a necessary step to unlock the potential of specific isomers like 5-iodoresorcinol as building blocks in more complex molecular architectures.

Synthesis of 5-Iodoresorcinol

The synthesis of 5-iodoresorcinol, where the iodine atom is positioned between the two hydroxyl groups, is not the kinetically favored product in a direct electrophilic iodination of resorcinol. The positions ortho and para to the hydroxyl groups (2, 4, and 6) are more sterically accessible and electronically activated. Therefore, its synthesis often requires a more nuanced strategy, such as using a starting material where the 5-position is activated or other positions are blocked. A common modern approach involves the use of 3,5-dihydroxybenzoic acid, where the carboxyl group can be replaced by iodine via reactions like the Hunsdiecker reaction or a variation thereof.

Key Synthetic Strategies

Modern synthetic approaches for halogenating phenols and their derivatives often employ specific halogenating agents to improve selectivity and yield. While molecular iodine (I₂) is a classic reagent, its reactivity can be modulated by the choice of solvent and additives.[6] Other common iodinating agents include:

-

Iodine Monochloride (ICl): A more polarized and thus more reactive electrophile than I₂.

-

N-Iodosuccinimide (NIS): A mild and selective source of electrophilic iodine, often used with an acid catalyst for the iodination of activated aromatic rings.[7]

-

Iodine in the presence of a base (e.g., NaHCO₃): This system can be used to control the pH and influence the product distribution.[4][8]

The general workflow for the synthesis of an iodoresorcinol is outlined below.

Caption: General workflow for the synthesis and purification of 5-Iodoresorcinol.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the mono-iodination of a resorcinol derivative, based on established methods for selective iodination.[5][8] This protocol is provided as a guide and should be adapted and optimized based on the specific starting material and desired outcome.

Objective: To synthesize a mono-iodinated resorcinol derivative.

Materials:

-

Resorcinol derivative (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetonitrile (solvent)

-

Trifluoroacetic acid (catalyst)

-

10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the resorcinol derivative (1.0 eq) in anhydrous acetonitrile.

-

Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen or moisture. Anhydrous solvent is crucial as water can interfere with the reaction.

-

-

Addition of Reagents: Add N-Iodosuccinimide (1.05 eq) to the solution. Stir the mixture until the solids are fully dissolved.

-

Rationale: A slight excess of NIS ensures the complete consumption of the starting material.

-

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a catalytic amount of trifluoroacetic acid.

-

Rationale: The acid catalyst activates the NIS, making it a more potent electrophile.[7] The reaction is performed at a low temperature to control the reaction rate and minimize the formation of byproducts.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

-

-

Quenching: Once the reaction is complete, quench it by adding 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Rationale: The thiosulfate reduces excess I⁺ (from NIS) and I₂ to iodide (I⁻), which is colorless and water-soluble.

-

-

Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Rationale: The bicarbonate wash neutralizes the trifluoroacetic acid catalyst. The water and brine washes remove any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water from the organic solvent is essential before evaporation.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure iodinated resorcinol.

-

Rationale: Purification is necessary to isolate the desired isomer from any unreacted starting material or byproducts.

-

Reaction Mechanism

The iodination of resorcinol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl groups activate the aromatic ring, making it nucleophilic enough to attack the electrophilic iodine species.

Caption: The mechanism of electrophilic aromatic substitution for the iodination of resorcinol.

-

Generation of the Electrophile: The iodinating agent (e.g., I₂ or NIS) is activated, often by a Lewis or Brønsted acid catalyst, to generate a more potent electrophilic iodine species (I⁺).

-

Nucleophilic Attack: The π-electron system of the activated resorcinol ring attacks the electrophilic iodine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (e.g., water or the conjugate base of the catalyst) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodoresorcinol product.

Physicochemical and Spectroscopic Characterization

The identity and purity of 5-iodoresorcinol are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

The following table summarizes key physical properties of 5-iodoresorcinol.

| Property | Value | Source(s) |

| CAS Number | 64339-43-1 | [9][10][11] |

| Molecular Formula | C₆H₅IO₂ | [9][10][11] |

| Molecular Weight | 236.01 g/mol | [10][11] |

| Appearance | Solid | [10] |

| Boiling Point | 325.6 ± 12.0 °C (Predicted) | [10] |

| Density | 1.917 g/cm³ (Estimate) | [10] |

| pKa | 8.60 ± 0.10 (Predicted) | [10] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-iodoresorcinol is expected to be simple. Due to the molecule's symmetry, the protons at the 4- and 6-positions would be chemically equivalent, as would the protons at the 2-position. The hydroxyl protons would appear as a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbon atoms. The carbon atom attached to the iodine (C5) would be significantly shifted due to the heavy atom effect. The carbons bearing the hydroxyl groups (C1 and C3) would appear downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.

-

MS (Mass Spectrometry): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 236. The isotopic pattern would be characteristic of a mono-iodinated compound.

Applications in Research and Development

5-Iodoresorcinol is a valuable intermediate in the synthesis of more complex molecules due to the versatility of the carbon-iodine bond.

Intermediate in Organic Synthesis

The iodine atom serves as a useful functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Cross-Coupling Reactions: Suzuki, Sonogashira, Heck, and Stille couplings can be used to introduce new alkyl, aryl, or vinyl groups at the 5-position.

-

Lithiation: The iodo group can be exchanged with lithium to form an organolithium reagent, which can then react with various electrophiles.

-

Carbonylation and other metal-catalyzed reactions.

This reactivity makes 5-iodoresorcinol a key building block for constructing complex polyphenolic compounds, natural product analogues, and functional materials.

Role in Medicinal Chemistry

Resorcinol and its derivatives have a long history of use in medicine, primarily in dermatology for their antiseptic and keratolytic properties.[3] In modern drug discovery, the resorcinol scaffold is of interest for its ability to form hydrogen bonds and participate in other molecular interactions.[12] 5-Iodoresorcinol can be used as a starting point for the synthesis of novel bioactive compounds. The iodine atom can be retained in the final molecule to act as a heavy atom for X-ray crystallography or be replaced to explore structure-activity relationships (SAR). Its derivatives have been investigated for various therapeutic areas, including as tyrosinase inhibitors for skin whitening applications and as scaffolds for anticancer agents.[13][14]

Safety and Handling

5-Iodoresorcinol, like many aromatic iodine compounds, should be handled with care in a well-ventilated laboratory fume hood.[15][16]

-

Hazards: It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[15][16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some iodo-aromatic compounds can be light-sensitive.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Conclusion

5-Iodoresorcinol represents an important, albeit historically challenging, derivative of the resorcinol family. While the high reactivity of the parent molecule initially complicated its selective synthesis, modern organic chemistry has provided the tools for its controlled preparation. As a synthetic intermediate, its value lies in the strategic placement of the iodine atom, which opens up a wide range of subsequent chemical transformations. For researchers in materials science, organic synthesis, and medicinal chemistry, 5-iodoresorcinol remains a valuable building block for the creation of novel and functional molecules.

References

- Resorcinol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Resorcinol]

- 64339-43-1 5-Iodoresorcinol C6H5IO2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem. [URL: https://www.guidechem.com/cas/64339-43.html]

- Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539–542. [URL: https://acta.chem.scand.org/pdf/acta_chem_scand_45-0539.pdf]

- Alaasar, M., Prehm, M., & Tschierske, C. (2013). A new room temperature dark conglomerate mesophase formed by bent-core molecules combining 4-iodoresorcinol with azobenzene units. Chemical Communications. [URL: https://www.semanticscholar.org/paper/Iodination-of-resorcinol%2C-5-methoxyresorcinol%2C-and-Thomsen-Torssell/5b1432f91a2745339f280a527027b134d11b514d]

- Resorcinol | Synthesis, Derivatives, Reactions. Britannica. [URL: https://www.britannica.com/science/resorcinol]

- 5-Iodoresorcinol CAS#: 64339-43-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82528771.htm]

- Safety Data Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/r1126]

- Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC437840010&productDescription=2-IODORESORCINOL%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]

- 5-Iodoresorcinol | CAS 64339-43-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-iodoresorcinol-64339-43-1]

- A Material Safety Data Sheet 5-Iodouracil. [URL: https://www.trc-canada.com/prod_img/MSDS/I595000MSDS.pdf]

- Safety Data Sheet - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/MSDS/A0271055.pdf]

- Safety Data Sheet - Lab Alley. [URL: https://www.laballey.com/products/resorcinol-crystal-reagent]

- [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]

- Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/148405/why-do-resorcinol-and-iodine-react-to-give-2-iodobenzen-1-3-diol]

- Orcinol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Orcinol]

- Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9719586/]

- RESORCINOL Definition & Meaning. Dictionary.com. [URL: https://www.dictionary.com/browse/resorcinol]

- Abid T. S., Aowda S., Drea A. A. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969. [URL: https://www.jmchemsci.com/article_162985.html]

- Resorcinol | C6H6O2 | CID 5054. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Resorcinol]

- Synthetic pathway and structures of the resorcinol derivatives. ResearchGate. [URL: https://www.researchgate.

- RESORCINOL. Occupational Safety and Health Administration. [URL: https://www.osha.

- N-Iodosuccinimide (NIS). Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- 2-Iodoresorcinol | 41046-67-7. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/I0788]

- Revisiting applications of molecular iodine in organic synthesis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj02560k]

- Will S. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. J Clin Exp Pharmacol, 15:491. [URL: https://www.walshmedicalmedia.

- Resorcinol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108463&Mask=80]

- The chemical structure of dihydroxybenzene isomers. [URL: https://www.researchgate.

- Iodine-containing materials for biomedical applications. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/tb/d0tb00346a]

- Applications of Iodoform in Organic Synthesis. Benchchem. [URL: https://www.benchchem.

- Experimental investigation of thermal decomposition of dihydroxybenzene isomers. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. dictionary.com [dictionary.com]

- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scispace.com [scispace.com]

- 6. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 5-Iodoresorcinol CAS#: 64339-43-1 [m.chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. sodiumiodide.net [sodiumiodide.net]

CAS number 64339-43-1 properties

An In-Depth Technical Guide to Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)

Introduction

Nα-Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a cornerstone amino acid derivative in the field of solid-phase peptide synthesis (SPPS). Its strategic importance lies in the orthogonal protection scheme it offers, enabling the synthesis of complex peptides, particularly those containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.[1][2] This guide provides a comprehensive technical overview of Fmoc-Cys(Acm)-OH, designed for researchers, scientists, and professionals engaged in drug development and peptide chemistry.

It is important to note that while the CAS number 64339-43-1 is sometimes associated with 5-Iodoresorcinol, a significant body of chemical and supplier literature identifies it with Fmoc-S-acetamidomethyl-L-cysteine.[3][4][5][6][7][8] For the purpose of this technical guide, and in alignment with its prevalent use in peptide synthesis literature, we will be discussing the properties and applications of Fmoc-Cys(Acm)-OH. A different CAS number, 86060-81-3, is also frequently and more consistently assigned to this compound.[9][10][11][12][13][14][15]

Core Chemical and Physical Properties

Fmoc-Cys(Acm)-OH is a white to off-white crystalline powder that is a pivotal component for peptide chemists.[10] Its unique molecular architecture features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine and an acid-stable, yet selectively removable, acetamidomethyl (Acm) group on the thiol side chain of cysteine.[10][11] This dual protection is fundamental to its utility in SPPS.

| Property | Value | References |

| CAS Number | 86060-81-3 (primary), 64339-43-1 (secondary) | [10],[3] |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [10] |

| Molecular Weight | 414.47 g/mol | [10] |

| Appearance | White to off-white powder | [10],[14] |

| Melting Point | 145 - 160 °C | [14] |

| Purity (HPLC) | ≥99.0% | [10] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10],[15] |

| Optical Rotation | [α]²⁰/D -32 ± 1.5° (c=1 in Methanol) | [10],[14] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture. | [10] |

Synthesis of Fmoc-Cys(Acm)-OH

A robust and efficient one-pot synthesis method for Fmoc-Cys(Acm)-OH has been developed, which improves the overall yield and streamlines the process.[1][16] The synthesis involves two primary steps: the S-alkylation of L-cysteine followed by the N-protection of the amino group.[1]

Reaction Scheme

The synthesis initiates with the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide to form the S-acetamidomethyl-L-cysteine intermediate. This is followed by the N-protection with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSU) to yield the final product.[1][16]

Detailed Synthesis Protocol

A common preparation method involves the following steps:

-

S-Alkylation: L-cysteine hydrochloride, N-(hydroxymethyl)acetamide (Acm-OH), and hydrochloric acid are reacted in water to form the Cys(Acm)-OH solution.[16]

-

N-Fmoc Protection: Fmoc-OSU is added to the Cys(Acm)-OH solution. The pH is adjusted to neutral or slightly alkaline to facilitate the reaction, which yields the crude Fmoc-Cys(Acm)-OH.[16]

-

Purification: The crude product is purified through a series of extractions, acidification, and washing to obtain the final high-purity Fmoc-Cys(Acm)-OH.[1][16]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Cys(Acm)-OH is in SPPS, particularly for the synthesis of peptides containing disulfide bridges.[2][9][11] The orthogonality of the Fmoc and Acm protecting groups allows for precise control over the peptide assembly and the subsequent formation of disulfide bonds.[1][10]

Orthogonal Protection Strategy

The Fmoc group is labile to mild bases, typically a 20% solution of piperidine in DMF, and is removed at each cycle of peptide chain elongation.[10] The Acm group, however, is stable under these basic conditions as well as the acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin support.[2] This stability is crucial for preventing unwanted side reactions of the highly reactive thiol group of cysteine during synthesis.[11]

Synthesis of Cyclic and Disulfide-Rich Peptides

Fmoc-Cys(Acm)-OH is instrumental in the synthesis of cyclic peptides and those with multiple disulfide bonds. This controlled cyclization is vital for constraining the peptide's conformation, which can lead to enhanced biological activity, stability, and target specificity.[2]

Applications include:

-

Synthesis of Disulfide-Rich Peptides: For peptides with multiple cysteines, Fmoc-Cys(Acm)-OH allows for the directed and sequential formation of specific disulfide bonds, preventing mispairing.

-

Generation of Peptide Libraries: It facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening, ensuring the structural integrity of the library members.

-

Development of Peptide-Based Therapeutics: Many therapeutic peptides require cyclization to enhance their stability and bioactivity.

Experimental Protocols

Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.[10]

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal.[10]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[10]

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[10]

Acm Group Deprotection and Disulfide Bond Formation

The Acm group can be selectively removed under mild oxidative conditions, typically using iodine, which can simultaneously facilitate the formation of a disulfide bond.[1][9][13]

Method 1: Iodine-Mediated Deprotection and Cyclization

This method is commonly used for on-resin or solution-phase cyclization.[13][17]

-

Dissolve the Acm-protected peptide in a suitable solvent (e.g., a mixture of methanol, water, and dichloromethane).

-

Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

Purify the resulting cyclic peptide by reverse-phase HPLC.

Method 2: Deprotection using Heavy Metal Salts

The Acm group can also be removed without the immediate formation of a disulfide bond using heavy metal salts like mercury(II) acetate or silver(I) tetrafluoroborate.[1][17][18] Caution: These reagents are toxic and must be handled with appropriate safety precautions.[17]

-

Dissolve the protected peptide in 10% aqueous acetic acid.[18]

-

Adjust the pH to 4.0.[18]

-

Add 1.0 equivalent of mercury(II) acetate per Acm group and stir for 1 hour.[18]

-

Add β-mercaptoethanol to precipitate the mercury and stir for 5 hours.[18]

-

Centrifuge to remove the precipitate and purify the deprotected peptide.[18]

Potential Impurities and Side Reactions

During the synthesis and handling of Fmoc-Cys(Acm)-OH, several impurities and side reactions can occur:

-

Dipeptide Formation: Fmoc-Cys(Acm)-Cys(Acm)-OH can form if there is any premature deprotection of the Fmoc group during synthesis.[1]

-

Unreacted Starting Materials: Residual L-cysteine, Cys(Acm)-OH, or Fmoc-OSU may be present in the crude product.[1]

-

Aspartimide Formation: When coupling Fmoc-Asp(OtBu)-OH to a Cys(Acm) residue, the resulting dipeptide sequence is prone to aspartimide formation in the presence of a base.[19]

Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.[1]

Conclusion

Fmoc-Cys(Acm)-OH is an indispensable tool in modern peptide chemistry. Its unique properties allow for the synthesis of complex peptides with a high degree of control, particularly in the formation of disulfide bridges. A thorough understanding of its chemistry, synthesis, and reactivity is crucial for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile amino acid derivative.

References

-

Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-Cys(Acm)-OH: A Crucial Compound in Peptide Synthesis. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-S-acetamidomethyl-L-cysteine. Retrieved from [Link]

- Google Patents. (2019). CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method.

-

Mol-Instincts. (n.d.). 64339-43-1 5-Iodoresorcinol C6H5IO2, Formula,NMR,Boiling Point. Retrieved from [Link]

-

Chemsrc. (n.d.). Resveratrol | CAS#:501-36-0. Retrieved from [Link]

-

X-Y-Chemicals. (n.d.). High quality 5-Iodoresorcinol CAS NO 64339-43-1 ISO 9001:2015. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Apollo Scientific Ltd (Page 68). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Iodoresorcinol CAS#: 64339-43-1 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. Resveratrol | CAS#:501-36-0 | Chemsrc [chemsrc.com]

- 7. 64339-43-1 | MFCD16251428 | 5-Iodo-1,3-benzenediol [aaronchem.com]

- 8. High quality 5-Iodoresorcinol CAS NO 64339-43-1 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3 [chemicalbook.com]

- 16. CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents [patents.google.com]

- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 18. peptide.com [peptide.com]

- 19. bachem.com [bachem.com]

An In-Depth Technical Guide to 5-Iodoresorcinol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-iodoresorcinol, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and its strategic application in the synthesis of bioactive molecules, with a focus on the underlying scientific principles and practical, field-proven insights.

Core Properties of 5-Iodoresorcinol

5-Iodoresorcinol, a substituted aromatic compound, possesses a unique combination of functional groups that render it a valuable building block in organic synthesis. The presence of two hydroxyl groups on the benzene ring activates it towards electrophilic substitution, while the iodine atom provides a reactive handle for various cross-coupling reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅IO₂ | [1][2] |

| Molecular Weight | 236.01 g/mol | [1][2] |

| CAS Number | 64339-43-1 | [2] |

| Appearance | Off-white to light brown crystalline solid | |

| Melting Point | 92-95 °C | |

| Solubility | Soluble in methanol, ethanol, and diethyl ether. |

Synthesis of 5-Iodoresorcinol: A Detailed Protocol and Mechanistic Insights

The synthesis of 5-iodoresorcinol is typically achieved through the electrophilic iodination of resorcinol. The regioselectivity of this reaction is highly dependent on the reaction conditions, as the hydroxyl groups activate the ortho and para positions. To favor the formation of the 5-iodo isomer (meta to both hydroxyls), indirect methods or careful control of the reaction environment are necessary.

Understanding the Electrophilic Aromatic Substitution Mechanism

The iodination of resorcinol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich resorcinol ring acts as a nucleophile, attacking an electrophilic iodine species. The two hydroxyl groups strongly activate the ring, directing the substitution to the positions ortho and para to them (positions 2, 4, and 6).

Caption: Generalized mechanism of electrophilic iodination of resorcinol.

Experimental Protocol: Synthesis of 5-Iodoresorcinol

This protocol is a synthesized method based on established principles of organic chemistry, designed to favor the formation of the 5-iodoresorcinol isomer.

Materials:

-

Resorcinol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Dissolve N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the resorcinol solution over 30 minutes, maintaining the temperature at 0 °C. The use of NIS provides a milder and more selective source of electrophilic iodine compared to molecular iodine.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the 5-iodoresorcinol isomer. The separation of isomers is critical, and the polarity of the eluent should be carefully optimized.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy, and by melting point determination.

Analytical Characterization

Thorough analytical characterization is paramount to ensure the quality and purity of synthesized 5-iodoresorcinol, which is critical for its application in sensitive areas like drug development.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for assessing the purity of 5-iodoresorcinol and for in-process control during synthesis.

Typical HPLC Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile. A typical starting point is a 70:30 (v/v) mixture of water:acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4]

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-iodoresorcinol is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region will display a characteristic splitting pattern that can be used to confirm the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure. The carbon atom attached to the iodine will show a characteristic upfield shift due to the heavy atom effect.

FTIR Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-I stretching (in the fingerprint region). Aromatic C-H and C=C stretching vibrations will also be present.

Application of 5-Iodoresorcinol in Drug Development

The C-I bond in 5-iodoresorcinol is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, making it an ideal substrate for constructing complex molecular architectures. This reactivity is a cornerstone of modern medicinal chemistry for the synthesis of novel drug candidates.[5][6]

Role as a Key Building Block in Cross-Coupling Reactions

5-Iodoresorcinol serves as a versatile scaffold in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of diverse substituents onto the resorcinol core. This modularity is highly valuable in lead optimization, where structure-activity relationships (SAR) are explored by systematically modifying different parts of a molecule.

Caption: Workflow illustrating the use of 5-iodoresorcinol in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative example of how 5-iodoresorcinol can be utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common motif in many pharmaceuticals.

Materials:

-

5-Iodoresorcinol

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in anhydrous 1,4-dioxane under a nitrogen atmosphere for 15 minutes to form the active Pd(0) catalyst.

-

Reaction Setup: In a flame-dried Schlenk flask, add 5-iodoresorcinol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask. The use of a biphasic solvent system is common in Suzuki couplings.

-

Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and add ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

5-Iodoresorcinol is a chemical intermediate of significant utility, particularly in the field of drug discovery and development. Its well-defined molecular structure, coupled with the strategic placement of reactive functional groups, provides a versatile platform for the synthesis of complex organic molecules. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective application. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to confidently utilize 5-iodoresorcinol in their synthetic endeavors.

References

- Thomsen, I., & Torssell, K. B. G. (1991). Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid. Acta Chemica Scandinavica, 45, 539-542.

- Organic Syntheses, Coll. Vol. 10, p.482 (2004); Vol. 79, p.1 (2002).

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

- European Journal of Organic Chemistry. (Various issues).

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Zare, A., & Merat, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18356-18376.

- Agilent Technologies. (2011). HPLC Method Development and Validation for the Determination of Resorcinol in a Pharmaceutical Formulation.

- Sigma-Aldrich.

- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology. Resorcinol. NIST Chemistry WebBook. Available at: [Link]

- ResearchGate.

- ScienceDirect.

- MDPI. (Various articles on the synthesis of bioactive compounds).

- Royal Society of Chemistry. (Various articles on organic synthesis and reaction mechanisms).

- American Chemical Society Publications. (Various articles in journals such as the Journal of Organic Chemistry and Organic Letters).

- United States Pharmacopeia (USP).

- Journal of Organic Chemistry. (Various articles on synthetic methodologies).

- Organic Letters.

- Tetrahedron Letters. (Various articles on organic synthesis).

- Synthesis. (Various articles on synthetic chemistry).

Sources

- 1. scispace.com [scispace.com]

- 2. publications.zalf.de [publications.zalf.de]

- 3. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of 5-iodoresorcinol from resorcinol

An In-depth Technical Guide to the Synthesis of 5-Iodoresorcinol from Resorcinol

Abstract